3-Methyl-4-propyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol
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Overview
Description
3-Methyl-4-propyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is a heterocyclic compound that belongs to the class of benzothiadiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-propyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a thiadiazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-propyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
3-Methyl-4-propyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-propyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazepines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Benzodiazepines: Although structurally different, benzodiazepines also exhibit diverse biological activities and are widely used in medicine.
Uniqueness
3-Methyl-4-propyl-2,3-dihydro-1,2,5-benzothiadiazepin-3-ol is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
921617-17-6 |
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Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
3-methyl-4-propyl-2H-1,2,5-benzothiadiazepin-3-ol |
InChI |
InChI=1S/C12H16N2OS/c1-3-6-11-12(2,15)14-16-10-8-5-4-7-9(10)13-11/h4-5,7-8,14-15H,3,6H2,1-2H3 |
InChI Key |
SOIFXUNAQWSGIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2SNC1(C)O |
Origin of Product |
United States |
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